N*1*-(1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine
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Overview
Description
N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the piperidine ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine typically involves the following steps:
- Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
- Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
- Attachment of Ethane-1,2-diamine: The final step involves the reaction of the benzylated piperidine with ethane-1,2-diamine under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the ethane-1,2-diamine moiety are replaced with other groups.
- Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
- Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
- Substitution: Halogenated reagents, nucleophiles, appropriate solvents.
- Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
- Reduction: Formation of reduced derivatives with hydrogenated functional groups.
- Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry::
- Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
- Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
- Biochemical Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
- Drug Development: Due to its structural features, the compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
- Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine involves its interaction with molecular targets such as receptors or enzymes. The benzyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The ethane-1,2-diamine moiety may contribute to the compound’s overall stability and solubility, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds::
- N1-(1-Benzyl-piperidin-3-yl)-N1-ethyl-ethane-1,2-diamine
- N1-(1-Benzyl-piperidin-3-yl)-N1-isopropyl-ethane-1,2-diamine
- N1-(1-Benzyl-piperidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine
- Structural Differences: The primary difference lies in the substituents attached to the ethane-1,2-diamine moiety. For example, the ethyl, isopropyl, and cyclopropyl groups in the similar compounds.
- Unique Features: N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine is unique due to the presence of the methyl group, which may influence its reactivity, binding affinity, and overall pharmacokinetic properties.
Properties
IUPAC Name |
N'-(1-benzylpiperidin-3-yl)-N'-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-17(11-9-16)15-8-5-10-18(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQKEWUMXPKZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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